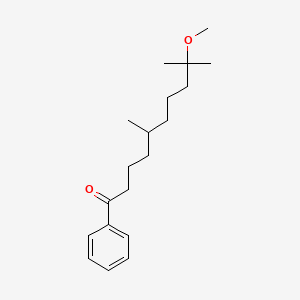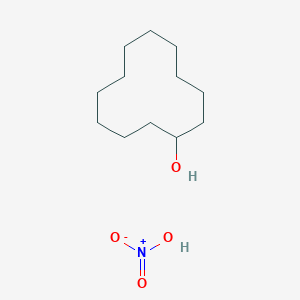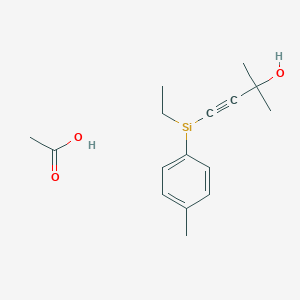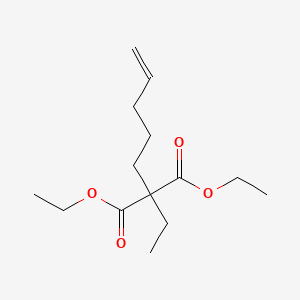![molecular formula C9H7N5 B14595862 4-Methyltetrazolo[1,5-a]quinoxaline CAS No. 61148-27-4](/img/structure/B14595862.png)
4-Methyltetrazolo[1,5-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyltetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the fusion of a tetrazole ring with a quinoxaline structure, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyltetrazolo[1,5-a]quinoxaline typically involves the azide cyclocondensation of 2-chloro-3-methylquinoxaline. This reaction is carried out by treating 2-chloro-3-methylquinoxaline with sodium azide in an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO), under reflux conditions . The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to yield the desired tetrazoloquinoxaline derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyltetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Oxidation Products: Quinoxalin-4-ones.
Reduction Products: Hydrazino derivatives.
Substitution Products: Tetrazoloquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyltetrazolo[1,5-a]quinoxaline has garnered significant interest in scientific research due to its diverse applications:
Wirkmechanismus
The mechanism of action of 4-Methyltetrazolo[1,5-a]quinoxaline involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to its ability to undergo oxidation and form reactive intermediates that can interact with cellular components. For instance, the oxidation of this compound leads to the formation of quinoxalin-4-ones, which can induce DNA damage and inhibit cell proliferation . The exact molecular targets and pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-Methyltetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoline: This compound shares a similar tetrazole-quinoline structure and exhibits comparable biological activities.
s-Triazolo[4,3-a]quinoxaline: Another related compound that undergoes similar oxidation reactions to form quinoxalin-4-ones.
Quinoxaline Derivatives: These include various substituted quinoxalines that are used in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group, which influences its reactivity and biological properties.
Eigenschaften
CAS-Nummer |
61148-27-4 |
|---|---|
Molekularformel |
C9H7N5 |
Molekulargewicht |
185.19 g/mol |
IUPAC-Name |
4-methyltetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H7N5/c1-6-9-11-12-13-14(9)8-5-3-2-4-7(8)10-6/h2-5H,1H3 |
InChI-Schlüssel |
BVEPTXWZDNARLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N3C1=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)
![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)

![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)





